3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine belongs to the class of organic compounds known as triazolopyridazines. This class of heterocyclic compounds is characterized by a pyridazine ring fused with a triazole ring. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine serves as a versatile building block in organic synthesis and medicinal chemistry due to the presence of the bromine atom, which can undergo various substitution reactions to introduce different functional groups. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
Several synthetic routes have been explored for the preparation of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate followed by cyclization with formic acid to afford 1,2,4-triazolo[4,3-b]pyridazine. [, ] The 3-bromo derivative can be obtained by subsequent bromination using reagents like bromine or N-bromosuccinimide. [, ] Another approach involves the construction of the triazole ring from a pyridazine precursor, such as a hydrazinopyridazine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For example, reacting 3-bromo-6-hydrazinopyridazine with triethyl orthoformate or other suitable cyclization reagents can lead to the formation of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. []
Molecular Structure Analysis
The molecular structure of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The molecule is planar, with the bromine atom located at the 3-position of the triazolopyridazine scaffold. X-ray crystallography studies have provided insights into the bond lengths, bond angles, and intermolecular interactions within the crystal lattice. []
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, such as melting point, boiling point, solubility, and stability, have been partially characterized. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These properties are influenced by the presence of the bromine atom and the overall molecular structure. The lipophilicity of the compound, which is a measure of its affinity for lipids, is an important factor in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Applications
Anticancer Activity: Some derivatives have shown promising antitumor activity against different cancer cell lines, including colon carcinoma (HCT-116) [] and hepatocellular carcinoma (HepG2). [] Their mechanism of action often involves inhibiting specific kinases or modulating cellular pathways involved in cancer cell growth and proliferation.
Antimicrobial Activity: Studies have explored the potential of 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine derivatives as antimicrobial agents. [] These compounds may target bacterial or fungal enzymes or interfere with essential cellular processes, leading to growth inhibition or cell death.
Antioxidant Activity: Certain derivatives exhibit antioxidant properties, protecting cells from oxidative stress by scavenging free radicals or inhibiting reactive oxygen species (ROS) production. []
Compound Description: This compound is a novel pyridazine derivative investigated for its potential antifungal activity. Its 3D structure was confirmed by single crystal X-ray structural analysis, revealing C-H…F and C-H…N type intermolecular hydrogen bond interactions. Hirshfeld surface analysis and 2D fingerprint plots were employed to further understand these interactions. []
Relevance: Both this compound and 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine share the core structure of the [, , ]triazolo[4,3-b]pyridazine ring system. They differ in their substituents at the 3-position, with the related compound having a [(4-fluoro-phenoxy)methyl] group and the target compound having a bromine atom. []
Compound Description: CMTP is another pyridazine derivative synthesized and characterized for its potential antioxidant activity. Similar to the previous compound, its structure was confirmed through single crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. Intermolecular hydrogen bonds (C-H…O and C-H…N) were observed and analyzed through Hirshfeld surface analysis. []
Relevance: This compound also shares the [, , ]triazolo[4,3-b]pyridazine core structure with 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. The key difference lies in the substituent at the 3-position, with CMTP featuring a [(4-methylphenoxy)methyl] group, while the target compound has a bromine atom. []
Compound Description: This compound serves as an intermediate in the synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4- triazolo[4,3-b]pyridazine, a formycin congener. []
Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. While 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine has a bromine atom at the 3-position, this compound has a more complex 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl substituent at the same position. Furthermore, it bears an amino group at the 8-position and a chlorine atom at the 7-position, unlike the target compound. []
Compound Description: This compound is a formycin congener synthesized and evaluated for antitumor and antiviral activity in cell culture. Although structurally similar to formycin A, it did not exhibit significant activity. []
Relevance: This compound and 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine both contain the central [, , ]triazolo[4,3-b]pyridazine scaffold. They differ in their substituents; the related compound has a beta-D-ribofuranosyl group at the 3-position and an amino group at the 8-position, whereas 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine has a bromine substituent at the 3-position and no substituent at the 8-position. []
Compound Description: This compound serves as a key starting material for synthesizing various vicarious nucleophilic substitution products. Its lipophilicity and structural characteristics, including molecular aggregation, were studied using spectroscopic methods and X-ray diffraction. []
Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine ring system with 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. The difference lies in the substituents: the related compound has a chloromethyl group at the 3-position and a chlorine atom at the 6-position, while 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine has a bromine atom at the 3-position and no substituent at the 6-position. []
Compound Description: CL 218872 is a potential anxiolytic agent. Its purification, identification, and characterization were carried out using various analytical techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. []
6-Aryl-1,2,4-triazolo[4,3-b]-1,2,4-triazines (1) and 7-aryl isomers (2)
Compound Description: These compounds are a series of aryl-substituted triazolo-triazines. The 6-aryl isomers (1) were synthesized from aryl glyoxaldoximes via 6-aryl-1,2,4-triazin-3(2H)ones, while the 7-aryl isomers (2) were prepared using arylglyoxals and triazoles. []
Relevance: Although these compounds belong to the broader triazolo-triazine family, they are structurally related to 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine through the presence of the 1,2,4-triazole ring fused with another six-membered heterocycle. The presence of aryl substituents at the 6- and 7- positions of the triazolo-triazine core further emphasizes the structural similarities and potential for shared chemical reactivity and biological activity profiles. []
Compound Description: This series of compounds showed potential anxiolytic activity in studies, including protection against pentylenetetrazole-induced convulsions and performance in the thirsty rat conflict procedure. These compounds also inhibited [3H]diazepam binding. []
Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. The key difference lies in the presence of various substituted phenyl groups at the 6-position in the related compounds, while 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine has a bromine substituent at the 3-position. []
3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines
Compound Description: Designed as vinylogous CA-4 analogues, these compounds exhibited potent antiproliferative activity by inhibiting tubulin polymerization and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. []
Relevance: This class of compounds shares the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine. The difference lies in the substitution pattern; while 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine possesses a bromine atom at the 3-position, these compounds feature aryl groups at both the 3- and 6-positions. This substitution pattern significantly influences their interaction with biological targets like tubulin. []
Properties
CAS Number
87841-08-5
Product Name
3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
IUPAC Name
3-bromo-[1,2,4]triazolo[4,3-b]pyridazine
Molecular Formula
C5H3BrN4
Molecular Weight
199.01 g/mol
InChI
InChI=1S/C5H3BrN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
InChI Key
KWJBSUJSIKXPKX-UHFFFAOYSA-N
SMILES
C1=CC2=NN=C(N2N=C1)Br
Canonical SMILES
C1=CC2=NN=C(N2N=C1)Br
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.